![molecular formula C9H8N2O B1348556 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 23443-20-1](/img/structure/B1348556.png)

7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

説明

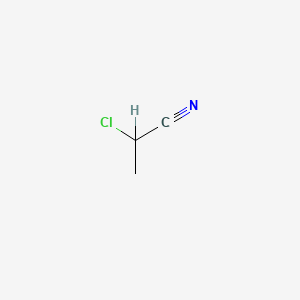

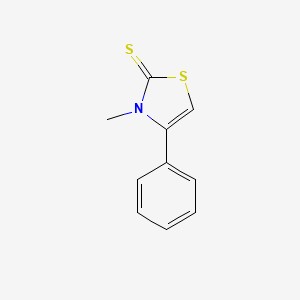

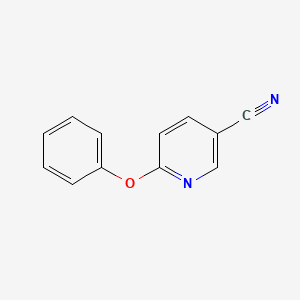

“7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C9H8N2O . It has a molecular weight of 160.18 . The IUPAC name for this compound is 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

Synthesis Analysis

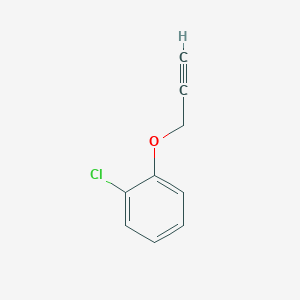

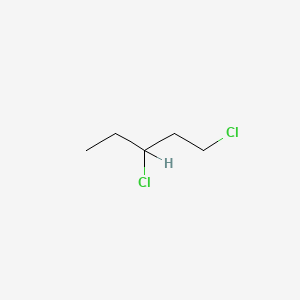

The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported in the literature . An efficient synthesis of EG promoted intermolecular cyclization of 2-aminopyridines with 2-oxo ester or alkynoate to afford 2-substituted 4H-pyrido pyrimidin-4-ones has been described . A series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield .

Molecular Structure Analysis

The molecular structure of “7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one” can be represented by the IUPAC Standard InChI: InChI=1S/C9H8N2O/c1-7-2-3-8-10-5-4-9(12)11(8)6-7/h2-6H,1H3 .

Chemical Reactions Analysis

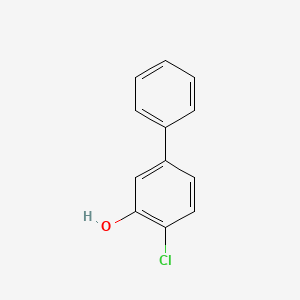

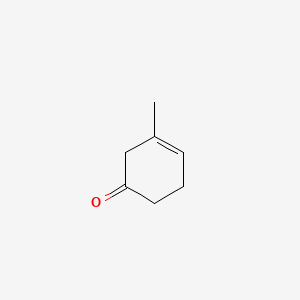

The compound undergoes chemical modifications to optimize its biological properties. A metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .

Physical And Chemical Properties Analysis

科学的研究の応用

Chalcogenation in Organic Synthesis

The compound 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been used in metal-free chalcogenation processes to synthesize 3-ArS/ArSe derivatives. This method is significant for creating sulfur and selenium-containing compounds, which are valuable in various chemical syntheses .

Antibacterial Agents

Derivatives of this compound have been synthesized for potential use as antibacterial agents. The modification of the compound’s structure aims to explore its efficacy in combating bacterial infections .

Pharmacology Antitumor Therapy

In pharmacology, particularly in antitumor therapy, derivatives of 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one have been identified as potent and selective activators of PKM2 (pyruvate kinase M2), an emerging target for cancer treatment .

C-H Bond Functionalization

The compound is also being explored for direct CH bond functionalization reactions. This research is ongoing and aims to develop new methods for modifying organic molecules, which is a fundamental process in medicinal chemistry .

Molecular Weight Determination

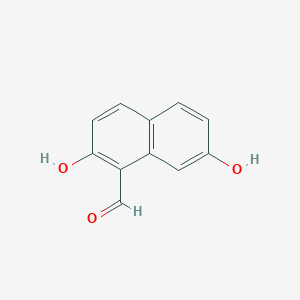

The molecular weight and structural formula of derivatives like 9-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one have been determined, which is crucial for understanding their physical and chemical properties .

Electro-Oxidative Reactions

Electro-oxidative C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones has been studied to optimize reaction conditions for anticipated selenylation processes. This research contributes to the development of new synthetic methods involving electrochemical reactions .

作用機序

Target of Action

It’s known that this compound can undergo reactions such as c-3 chalcogenation , suggesting it might interact with enzymes or receptors that can facilitate such transformations.

Mode of Action

Preliminary experimental investigations suggest a radical mechanistic pathway for transformations such as C-3 chalcogenation . This implies that the compound might interact with its targets via electron transfer processes.

Biochemical Pathways

The compound’s ability to undergo reactions like c-3 chalcogenation indicates that it might influence pathways involving sulfur or selenium metabolism.

特性

IUPAC Name |

7-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-2-3-8-10-5-4-9(12)11(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUYOKHGAJQVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=CC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336101 | |

| Record name | 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

23443-20-1 | |

| Record name | 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research highlights the synthesis of 3-acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using phosgene. Could you elaborate on the reaction mechanism and the reason behind choosing phosgene as the reagent?

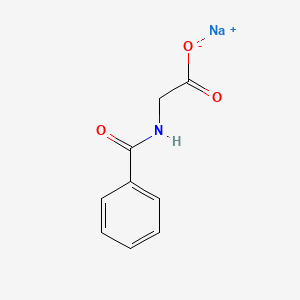

A1: The reaction of 2-(acetoacetamido)-5-methylpyridine with phosgene to yield 3-acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [, ] likely proceeds through a cyclization and chlorination mechanism. Phosgene acts as a bifunctional reagent. First, it reacts with the enol form of the acetoacetamido group, forming an intermediate. Subsequently, the nitrogen of the pyridine ring attacks the carbonyl carbon, leading to ring closure and expulsion of chloride. This chloride anion then acts as a nucleophile, substituting at the carbonyl group of the intermediate to form the final product.

Q2: The study mentions characterizing the synthesized compound using various spectroscopic techniques like UV, IR, PMR (1H NMR), and X-ray. What specific structural information can be obtained from each of these techniques?

A2: Each spectroscopic technique provides unique information about the structure of 3-acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [, ]:

- Coburn, M. D., & Harlow, R. L. (1981). The reaction of 2-acetoacetamidopyridines with phosgene. A route to novel 3-Acetyl-2-chloro-4H-pyrido[ 1,2-a] pyrimidin-4-ones. The Journal of Organic Chemistry, 46(2), 268-272. []

- Coburn, M. D., & Harlow, R. L. (1980). THE REACTION OF 2-ACETOACETAMIDOPYRIDINES WITH PHOSGENE. A ROUTE TO NOVEL 3-ACETYL-2-CHLORO-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONES. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)